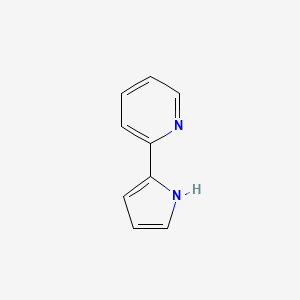![molecular formula C22H26ClN7O B2463693 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone CAS No. 920389-34-0](/img/structure/B2463693.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone” is a complex organic molecule. It is related to a class of compounds known as triazolopyrimidines . These compounds are known for their broad spectrum of biological activities, including anticancer activity .
Scientific Research Applications
Antimicrobial Activities
Compounds similar to the specified chemical have been synthesized and tested for antimicrobial activities. Some derivatives have shown good or moderate activities against various microorganisms, indicating potential use in the development of new antimicrobial agents. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with antimicrobial properties (Bektaş et al., 2007).
Antitumor and Anticancer Activity
Several studies have reported the synthesis of 1,2,4-triazine derivatives with piperazine amide moieties, showing potential anticancer activities. For instance, Yurttaş et al. (2014) investigated derivatives for their antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Antihypertensive Agents
Some 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the chemical , have been evaluated for their antihypertensive activity. Compounds like ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates have shown promising activity (Bayomi et al., 1999).
Insecticidal and Fungicidal Activities
Research by Chen and Shi (2008, 2009) indicates that some 1,2,3-triazolo[4,5-d]pyrimidin-7-imines exhibit moderate to weak fungicidal and insecticidal activities. This suggests a potential application in agriculture or pest control (Chen & Shi, 2008), (Chen & Shi, 2009).
Synthesis and Crystal Structure Analysis
Studies have been conducted on the synthesis and crystal structure of compounds structurally related to the specified chemical. These studies contribute to understanding the chemical and physical properties of such compounds, which is crucial in drug design and material science. An example is the work by Repich et al. (2017) on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich et al., 2017).
Antibacterial Activity
Compounds containing piperazine group have been synthesized and tested for their antibacterial activity. Hu et al. (2007) synthesized new compounds demonstrating potential antibacterial activities in vitro, which could be beneficial for developing new antibacterial drugs (Hu et al., 2007).
Synthesis of Heterocycles with Expected Microbiological Activity
Research into the synthesis of new functionalized fused heterocycles has shown potential for microbiological activity. This research, such as that by Mohamed et al. (2017), contributes to the discovery of new compounds with potential medical applications (Mohamed et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, particularly its potential anticancer activity . Additionally, further studies could be conducted to fully elucidate its synthesis, molecular structure, and mechanism of action.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2’s kinase activity, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression at the G0/G1 stage . The compound also induces apoptosis within cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclohexylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJHTYDLMSTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

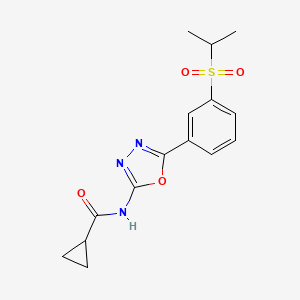
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)
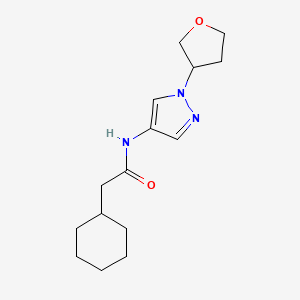
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide](/img/structure/B2463615.png)
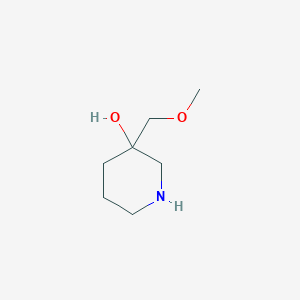
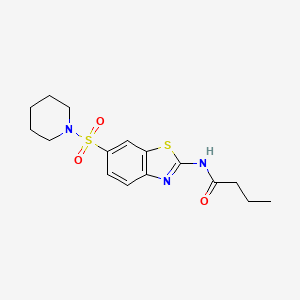
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2463619.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)
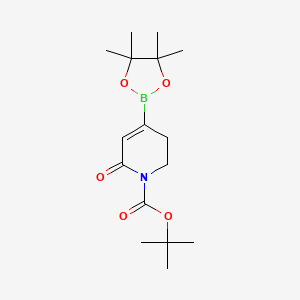
![1-Fluorosulfonyloxy-4-[2-(2-hydroxyethylamino)-2-oxoethyl]benzene](/img/structure/B2463622.png)

![N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B2463627.png)

